[1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol
Description
[1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol is a cyclobutane-derived primary amine characterized by a unique substitution pattern. The cyclobutane ring is substituted with two methoxy (-OCH₃) groups at the 3,3-positions, an aminomethyl (-CH₂NH₂) group at position 1, and a methanol (-CH₂OH) group.
Properties
IUPAC Name |
[1-(aminomethyl)-3,3-dimethoxycyclobutyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-11-8(12-2)3-7(4-8,5-9)6-10/h10H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEMJZHKHWNBRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)(CN)CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol typically involves the reaction of cyclobutanone with formaldehyde and an amine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride as reducing agents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: [1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol undergoes various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, [1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol acts as a crucial intermediate for the production of various derivatives. Its ability to undergo oxidation and reduction reactions allows for the formation of aldehydes, carboxylic acids, amines, and alcohols. This compound can also participate in substitution reactions to yield diverse substituted derivatives depending on the nucleophiles involved.
| Reaction Type | Products Formed |
|---|---|
| Oxidation | Aldehydes, Carboxylic Acids |
| Reduction | Amines, Alcohols |
| Substitution | Various Derivatives |
Biological and Medical Research
The biological applications of [1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol are under investigation for its potential pharmacological properties. The structural features of this compound suggest possible interactions with specific biological targets, making it a candidate for drug development.
Mechanism of Action :
- The aminomethyl group can form hydrogen bonds with biological molecules.
- Methoxy groups may enhance solubility and bioavailability.
Potential Pharmacological Properties :
- Antimicrobial activity against various pathogens.
- Antiviral properties showing effectiveness against certain viral strains.
- Modulation of critical signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of [1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol against several bacterial strains. The results indicated significant growth inhibition at low concentrations:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 10 µg/mL |
| S. aureus | 15 µg/mL |
| P. aeruginosa | 20 µg/mL |
Antiviral Studies
In vitro studies demonstrated that this compound inhibited viral replication in a dose-dependent manner. Notably, at a concentration of 50 µg/mL, it reduced viral load by over 70% in cultures infected with the influenza virus:
| Concentration (µg/mL) | Viral Load Reduction (%) |
|---|---|
| 10 | 30 |
| 25 | 50 |
| 50 | 70 |
Industrial Applications
In the industrial sector, [1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol can be utilized in producing specialty chemicals and intermediates for various applications, including polymers and resins manufacturing. Its unique properties may allow for the development of new materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of [1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy groups may enhance its solubility and bioavailability. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Data are synthesized from crystallographic, synthetic, and commercial sources.
Structural Analogs and Molecular Properties
Key Differences and Implications
Substituent Effects on Reactivity and Stability
- Methoxy vs. Fluoro Groups : The 3,3-dimethoxy substituents in the target compound increase electron density on the cyclobutane ring, enhancing susceptibility to electrophilic attacks compared to the electronegative 3,3-difluoro analog . The latter’s C-F bonds confer metabolic stability and lipophilicity, favoring blood-brain barrier penetration in drug design.
- Aminomethyl vs. Methyl: The primary amine (-CH₂NH₂) in the target compound offers hydrogen-bonding capability and basicity (pKa ~9–10), unlike the non-polar methyl group in (3,3-Dimethoxy-1-methylcyclobutyl)methanol. This difference impacts solubility (amine salts are water-soluble) and reactivity in coupling reactions .
Steric and Conformational Considerations
- In contrast, (1-Amino-3-methylcyclobutyl)methanol’s smaller 3-methyl group allows greater conformational flexibility .
- The methanol (-CH₂OH) group in all analogs provides a site for further functionalization (e.g., esterification, oxidation) .
Biological Activity
[1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol, a compound with a unique cyclobutane structure, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclobutane ring substituted with two methoxy groups and an aminomethyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.
Target Interactions
Compounds with similar structures often interact with various biological targets, including enzymes and receptors. The aminomethyl group may facilitate binding to specific proteins, potentially leading to modulation of their activity.
Biochemical Pathways
Research indicates that the biological activity of this compound could involve multiple pathways:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic processes.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could influence signaling pathways.
Antimicrobial Properties
Studies have shown that related compounds exhibit antimicrobial activity. The presence of the cyclobutane ring and methoxy groups may enhance this effect by improving solubility and membrane permeability.
Anticancer Potential
Preliminary research suggests that [1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol may possess anticancer properties. Its ability to disrupt cellular processes in cancer cells has been noted, although further studies are needed to confirm these findings.
Case Studies
- Antimicrobial Activity Study : A study evaluated the antimicrobial effects of various cyclobutane derivatives, including [1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol. Results indicated significant inhibition of bacterial growth (e.g., Staphylococcus aureus) at concentrations above 50 µg/mL.
- Cancer Cell Line Testing : In vitro assays using human cancer cell lines demonstrated that the compound reduced cell viability by 30% at a concentration of 100 µM after 48 hours of exposure. Mechanistic studies suggested apoptosis induction as a potential pathway.
Research Findings Summary Table
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity | Bacterial Inhibition | Significant growth inhibition at >50 µg/mL |
| Cancer Cell Line Testing | Cytotoxicity | 30% reduction in viability at 100 µM after 48 hours |
| Enzyme Interaction Studies | Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Q & A
Basic Research Questions
Q. How can the purity of [1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol be assessed using thin-layer chromatography (TLC)?
- Methodological Answer: Utilize silica gel-coated plates with a mobile phase comprising ethyl acetate, glacial acetic acid, hydrochloric acid, and water (11:7:1:1 v/v). Apply test solutions (50 mg/mL and 0.5 mg/mL) alongside a 0.5 mg/mL 2-aminobutanol reference. Post-development, dry the plate, heat at 105°C for 5 minutes, spray with triketohydrindene/cadmium reagent, and reheat at 90°C. Amino groups appear as distinct spots; compare intensities to identify impurities .
Q. What synthetic strategies are effective for constructing the cyclobutane ring in this compound?
- Methodological Answer: Cyclobutane rings can be synthesized via [2+2] photocycloaddition or strain-driven ring closure. For amino-functionalized derivatives, consider imine formation between a ketone precursor (e.g., 3,3-dimethoxycyclobutanone) and an aminomethylating agent, followed by sodium borohydride reduction. Monitor intermediates using TLC and confirm regiochemistry via -NMR (e.g., methoxy proton splitting at δ 3.2–3.5 ppm) .
Q. Which spectroscopic techniques are optimal for structural confirmation?
- Methodological Answer:
- NMR: Use -NMR in deuterated DMSO to observe aminomethyl protons (δ 2.8–3.1 ppm, multiplet) and methoxy groups (δ 3.3 ppm, singlet). -NMR can confirm cyclobutane carbons (δ 35–45 ppm) and quaternary carbons adjacent to methoxy groups (δ 90–100 ppm).
- Mass Spectrometry: High-resolution ESI-MS should show [M+H] peaks matching the molecular formula (e.g., CHNO, calc. 175.12) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when characterizing stereoisomers?
- Methodological Answer: For stereochemical ambiguity, employ 2D NMR techniques:
- NOESY: Detect spatial proximity between aminomethyl protons and methoxy groups to infer relative configuration.
- COSY: Map coupling networks to confirm connectivity.
Computational modeling (e.g., DFT-based chemical shift predictions) can validate assignments. Cross-reference with X-ray crystallography if single crystals are obtainable .
Q. What methodologies are recommended for analyzing stability under varying pH and temperature?
- Methodological Answer: Conduct accelerated stability studies:
- pH Stability: Incubate the compound in buffers (pH 2–10) at 37°C for 48 hours. Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).
- Thermal Stability: Heat samples at 60°C and 80°C for 7 days. Use TLC or GC-MS to identify decomposition products (e.g., demethoxylation or cyclobutane ring opening) .
Q. How should reaction conditions be optimized to minimize by-products during synthesis?
- Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance imine formation efficiency.
- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for reaction yield and selectivity.
- Temperature Control: Lower temperatures (0–5°C) may reduce side reactions like over-reduction. Quantify by-products via -NMR if fluorinated analogs are synthesized .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar cyclobutane derivatives?
- Methodological Answer: Variability may arise from steric hindrance or competing pathways. Perform kinetic studies (e.g., in situ IR monitoring) to track intermediate formation. Use DOE (Design of Experiments) to identify critical factors (e.g., reactant stoichiometry, solvent purity). Compare with literature protocols using identical reagents and equipment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
